1,2,3-Tris(4-phenylphenyl)benzene
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Overview
Description
1,2,3-Tris(4-phenylphenyl)benzene is an aromatic compound characterized by a benzene ring substituted with three 4-phenylphenyl groups at the 1, 2, and 3 positions. This compound is part of a broader class of polyphenylene compounds, which are known for their unique structural and electronic properties. The presence of multiple phenyl groups attached to the benzene core enhances its stability and makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Tris(4-phenylphenyl)benzene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 4-phenylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction proceeds through the formation of a carbocation intermediate, which then attaches to the benzene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Tris(4-phenylphenyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form hydroquinones, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.
Halogenation: Halogens like chlorine or bromine, in the presence of a Lewis acid catalyst, are used for halogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while halogenation would produce halogenated benzene derivatives .
Scientific Research Applications
1,2,3-Tris(4-phenylphenyl)benzene has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,2,3-Tris(4-phenylphenyl)benzene in various applications is primarily related to its electronic structure. The multiple phenyl groups attached to the benzene ring create a highly conjugated system, which can interact with other molecules through π-π stacking interactions and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding properties .
Comparison with Similar Compounds
1,3,5-Tris(4-phenylphenyl)benzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and properties.
1,3,5-Tris(4-aminophenyl)benzene: Contains amino groups instead of phenyl groups, which significantly alters its chemical behavior and applications.
Uniqueness: 1,2,3-Tris(4-phenylphenyl)benzene is unique due to its specific substitution pattern, which provides distinct electronic properties and reactivity compared to other polyphenylene compounds. This makes it a valuable compound for studying the effects of substitution on aromatic systems and for developing new materials with tailored properties .
Properties
CAS No. |
61579-80-4 |
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Molecular Formula |
C42H30 |
Molecular Weight |
534.7 g/mol |
IUPAC Name |
1,2,3-tris(4-phenylphenyl)benzene |
InChI |
InChI=1S/C42H30/c1-4-11-31(12-5-1)34-19-25-37(26-20-34)40-17-10-18-41(38-27-21-35(22-28-38)32-13-6-2-7-14-32)42(40)39-29-23-36(24-30-39)33-15-8-3-9-16-33/h1-30H |
InChI Key |
LHZBDDHPYWSXOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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